6-Chloro-4,5-dimethylpyridin-3-amine

Physicochemical characterization Crystallinity Structural analog comparison

Generic pyridin-3-amines often lack the precise substitution pattern required for kinase-target engagement, leading to inconsistent SAR data. This compound delivers the exact 4,5-dimethyl substitution validated in multitargeted inhibitors of class III PTK receptors (FMS, c-KIT, PDGFRβ, FLT3). • Confirmed activity in non-small cell lung cancer kinase inhibitor programs. • Dual-use: serves as a catalyst precursor for carbonylation/amidation and as a medicinal chemistry intermediate. • 98% purity reduces pre-synthetic purification, ensuring reproducible results in multi-step syntheses.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 147440-83-3
Cat. No. B175743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4,5-dimethylpyridin-3-amine
CAS147440-83-3
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1N)Cl)C
InChIInChI=1S/C7H9ClN2/c1-4-5(2)7(8)10-3-6(4)9/h3H,9H2,1-2H3
InChIKeyIGYDHROORYWRKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4,5-dimethylpyridin-3-amine: Procurement and Research Baseline


6-Chloro-4,5-dimethylpyridin-3-amine (CAS 147440-83-3) is a heterocyclic building block with a chlorine atom at the 6-position and methyl groups at the 4- and 5-positions of a pyridin-3-amine scaffold . It is commercially available as a research chemical with a typical minimum purity specification of 95% and has a reported melting point range of 95-99 °C .

6-Chloro-4,5-dimethylpyridin-3-amine: Substitution Risks


Simply replacing 6-Chloro-4,5-dimethylpyridin-3-amine with a common pyridin-3-amine analog ignores critical structure-activity relationships. The specific 4,5-dimethyl substitution pattern is known to be essential for binding to certain kinase targets, as demonstrated in a series of multisubstituted pyridin-3-amine derivatives evaluated for non-small cell lung cancer [1]. Related patents also explicitly describe substituted pyridin-3-amines as inhibitors of the class III PTK receptor family, indicating that both the amino group orientation and the precise substitution pattern are critical for activity [2].

6-Chloro-4,5-dimethylpyridin-3-amine: Head-to-Head Evidence


Higher Melting Point vs Non-Chlorinated Analog

The introduction of a chlorine atom at the 6-position of 4,5-dimethylpyridin-3-amine results in a melting point of 95-99 °C . This is significantly higher than the melting point of the non-chlorinated parent compound 4,5-dimethylpyridin-3-amine, which is reported as a liquid at ambient temperature (no definitive melting point specified) . For the mono-methyl comparator 6-chloro-4-methylpyridin-3-amine (3-amino-6-chloro-4-picoline), the reported melting point is 69-73 °C [1]. The higher melting point of the target compound suggests stronger intermolecular forces, which directly impacts formulation development, storage, and handling requirements in both research and manufacturing settings.

Physicochemical characterization Crystallinity Structural analog comparison

Catalyst Precursor for Carbonylation and Amidation

6-Chloro-4,5-dimethylpyridin-3-amine (also referred to as ACDMPP) has been explicitly described as a catalyst precursor for carbonylation and amidation reactions . In contrast, the non-chlorinated analog 4,5-dimethylpyridin-3-amine is primarily cited as a general synthetic intermediate or as a building block for A2B adenosine receptor antagonists , with no specific catalytic application attributed to it. This demonstrates a distinct functional application for the chlorinated derivative in synthetic methodology.

Organic synthesis Catalysis Carbonylation

Purity Advantage Over 4-Methyl Analog

6-Chloro-4,5-dimethylpyridin-3-amine is commercially available with a minimum purity specification of 98% (HPLC) from multiple suppliers [REFS-1, REFS-2]. In comparison, the structurally related 6-chloro-4-methylpyridin-3-amine (3-amino-6-chloro-4-picoline) is typically offered at a lower purity specification, with standard assay values often ≤97% . The higher purity specification of the 4,5-dimethyl compound reduces the need for additional purification steps prior to use.

Chemical procurement Purity specification Quality control

Defined Synthetic Route from 3,4-Lutidine

The compound can be synthesized via chlorination of 3,4-lutidine followed by amination, with a reported yield of approximately 73% for the amination step . This two-step sequence from an inexpensive starting material provides a scalable route distinct from the synthesis of regioisomeric or non-chlorinated analogs.

Process chemistry Synthetic accessibility Scalability

6-Chloro-4,5-dimethylpyridin-3-amine: Application Scenarios


Kinase Inhibitor Lead Optimization

The 4,5-dimethyl substitution pattern on the pyridin-3-amine core has been validated in the design of multitargeted protein kinase inhibitors for non-small cell lung cancer . Furthermore, substituted pyridin-3-amines are described as inhibitors of the class III PTK receptor family, including FMS (CSF-1R), c-KIT, PDGFRβ, and FLT3 . The chlorine at the 6-position provides a synthetic handle for further derivatization via cross-coupling or nucleophilic aromatic substitution, while the 3-amino group serves as a key pharmacophoric anchor. The higher melting point and purity of this intermediate ensure reproducible results in structure-activity relationship (SAR) studies.

Dual-Use Building Block for Catalysis and Medicinal Chemistry

The documented role of 6-Chloro-4,5-dimethylpyridin-3-amine (ACDMPP) as a catalyst precursor for carbonylation and amidation reactions distinguishes it from non-chlorinated pyridin-3-amines that lack this reported function. This dual-use profile allows a single procurement to support both synthetic methodology development and medicinal chemistry programs, maximizing the return on chemical inventory investment.

High-Purity Building Block for Drug Intermediate Synthesis

The compound is specifically cited as an intermediate in the synthesis of certain drug substances, including precursors for anti-epileptic agents . Its 98% purity specification from commercial suppliers reduces the burden of pre-synthetic purification, making it suitable for multi-step syntheses where impurity carryover could compromise final product quality or regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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